molecular formula C9H11N3O B13688322 1-(2-Aminopyridin-3-yl)pyrrolidin-2-one

1-(2-Aminopyridin-3-yl)pyrrolidin-2-one

Cat. No.: B13688322
M. Wt: 177.20 g/mol
InChI Key: PVKHTQBCVYBDRJ-UHFFFAOYSA-N
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Description

1-(2-Aminopyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a 2-aminopyridin-3-yl substituent.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-aminopyridin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H11N3O/c10-9-7(3-1-5-11-9)12-6-2-4-8(12)13/h1,3,5H,2,4,6H2,(H2,10,11)

InChI Key

PVKHTQBCVYBDRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(N=CC=C2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Aminopyridin-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also lead to the formation of pyrrolidin-2-ones . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .

Chemical Reactions Analysis

1-(2-Aminopyridin-3-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

1-(2-Aminopyridin-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Aminopyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various proteins and enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2-Aminophenyl)pyrrolidin-2-one (CAS 14453-65-7)

  • Structure: Features a phenyl ring instead of pyridinyl, with an amino group at the 2-position.
  • Properties: Molecular formula C₁₀H₁₂N₂O (MW: 176.22).
  • Applications: Used in organic synthesis and medicinal chemistry as an intermediate, suggesting similar versatility for the aminopyridinyl analog .

1-Aminopyrrolidin-2-one Hydrochloride

  • Structure: A primary amine directly attached to the pyrrolidinone ring.
  • Properties: Molecular formula C₄H₈N₂O·HCl (MW: 136.58), mp: 227°C. The absence of an aromatic substituent limits π-π interactions but increases solubility in polar solvents.

Furan-Substituted Pyrrolidinones (e.g., 1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one)

  • Structure : A furan-2-yl group linked via an oxoethyl chain.
  • Biological Activity: Demonstrated 1.35–1.5× higher antioxidant activity than ascorbic acid in DPPH assays. The furan moiety contributes to electron-richness, whereas the aminopyridine group in the target compound may enhance binding to enzymatic targets through nitrogen lone pairs .

Fluorophenyl-Substituted Derivatives (e.g., 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid)

  • Structure : Difluorophenyl and carboxylic acid substituents.
  • Synthesis: Prepared via condensation of 2,4-difluoroaniline with itaconic acid. The fluorine atoms increase lipophilicity and metabolic stability, while the carboxylic acid enhances solubility. This contrasts with the target compound’s amino group, which may favor basic conditions .

Chloropyrazinyl Analogs (e.g., 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one)

  • Structure : Chloropyrazinyl substituent (C₈H₈ClN₃O, MW: 197.62).
  • Reactivity: The chlorine atom may facilitate nucleophilic substitution reactions, whereas the amino group in the target compound could act as a directing group in electrophilic aromatic substitution .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Properties
1-(2-Aminopyridin-3-yl)pyrrolidin-2-one C₉H₁₀N₃O 176.20 (calc.) 2-Aminopyridin-3-yl High polarity, H-bond donor/acceptor
1-(2-Aminophenyl)pyrrolidin-2-one C₁₀H₁₂N₂O 176.22 2-Aminophenyl Aromatic, moderate polarity
1-Aminopyrrolidin-2-one HCl C₄H₈N₂O·HCl 136.58 Primary amine High solubility, mp: 227°C
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one C₈H₈ClN₃O 197.62 3-Chloropyrazinyl Electrophilic chlorination site

Discussion of Key Findings

  • Substituent Effects: Aromatic vs. Functional Groups: Amino groups improve hydrogen-bonding capacity, while halogens (e.g., Cl, F) increase lipophilicity and stability.
  • Synthetic Routes : Fluorophenyl derivatives are synthesized via condensation reactions (e.g., itaconic acid + aniline), whereas furan analogs involve furan-2-yl intermediates .

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